2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)9-1-2-11-10(7-9)15-12(18-11)8-3-5-14-6-4-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFHTDTUFOYEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzo[d]thiazole Derivatives
Method Overview:
This approach involves synthesizing 2-aminobenzo[d]thiazole derivatives, which are subsequently oxidized or functionalized to introduce the carboxylic acid group at the 5-position.
- Efficient cyclization reactions using copper catalysts under microwave irradiation have been reported, significantly reducing reaction times and increasing yields.
Direct Synthesis via Knoevenagel Condensation
Method Overview:
Recent advances have demonstrated the utility of Knoevenagel condensation reactions between pyridine derivatives and benzo[d]thiazole-5-carboxylic acid precursors.
- This method offers a straightforward route with high yields and is amenable to large-scale synthesis.
Multi-Step Synthesis Involving Functional Group Protection and Cyclization
Method Overview:
A multi-step approach involves protecting functional groups, cyclizing to form the benzo[d]thiazole core, and subsequently attaching the pyridin-4-yl group.
- This method allows for selective functionalization at specific positions, enabling the synthesis of derivatives with various substituents.
Summary of Key Data and Reaction Conditions
| Method | Starting Materials | Catalysts/Reagents | Solvent | Reaction Conditions | Yield/Remarks |
|---|---|---|---|---|---|
| Cyclization of aminothiazoles | 2-Aminobenzoic acid derivatives, thiocyanates | Copper catalysts, iodine, microwave | Ethanol, acetic acid | Reflux, microwave irradiation | High yields, rapid reaction times |
| Knoevenagel condensation | 2-Aminobenzo[d]thiazole-5-carboxylic acid, pyridine aldehyde | Piperidine, ethanol | Ethanol | Reflux, 24 hours | High purity, scalable |
| Multi-step protection/cyclization | Protected intermediates, Lawesson's reagent | Various catalysts, protecting groups | Toluene, DMSO | Reflux, inert atmosphere | Enables substitution at specific positions, high selectivity |
Research Findings and Notable Considerations
Efficiency and Scalability:
Recent studies highlight that microwave-assisted cyclizations and condensation reactions significantly improve yields and reduce reaction times, making large-scale synthesis feasible.Functional Group Compatibility:
The use of protecting groups such as tert-butyldimethylsilyl ensures selective reactions at desired sites without unwanted side reactions.Reaction Optimization:
Catalysts like copper acetate and palladium complexes have been optimized for high selectivity and yield, especially in coupling reactions to attach the pyridinyl moiety.Environmental and Practical Aspects: Solvent choice and reaction conditions have been optimized to minimize waste and energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
2-(Pyridin-3-yl)benzo[d]thiazole-5-carboxylic Acid
- Structure : Pyridin-3-yl instead of pyridin-4-yl at position 2.
2-(Pyridin-2-yl)benzo[d]thiazole-5-carboxylic Acid
- Structure : Pyridin-2-yl substitution.
- Impact : The ortho-substitution may introduce steric hindrance, limiting rotational freedom and affecting interactions with planar binding sites (e.g., enzyme active sites) .
Substituent Modifications on the Thiazole Ring
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic Acid
- Structure : Methoxy group at position 4 of the thiazole ring.
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide
- Structure : Methyl group at position 4 and carboxylic acid replaced with carboxamide.
- Impact : The methyl group improves lipophilicity, while the amide enhances metabolic stability. This analog showed efficacy in receptor-binding assays, with IC₅₀ values in the micromolar range .
Carboxylic Acid Derivatives
Ethyl 2-(4-pyridinyl)thiazole-5-carboxylate
2-(4-Formylphenyl)thiazole-5-carboxylic Acid
- Structure : Formylphenyl substituent instead of pyridinyl.
- Impact : The formyl group allows further derivatization (e.g., Schiff base formation), enabling covalent binding to target proteins .
Halogenated and Fluorinated Analogs
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic Acid
- Structure : Chloro and trifluoromethyl groups on the pyridine and thiazole rings.
- Impact : Fluorine atoms enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The electron-withdrawing groups increase acidity (pKa ~3.5), promoting ionic interactions .
Biological Activity
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with a benzothiazole moiety, which contributes to its unique chemical properties. The carboxylic acid functional group at the 5-position enhances its solubility and potential interactions with biological targets. Its molecular formula is C₁₃H₉N₃O₂S.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.91 µg/mL | |
| Escherichia coli | 7.81 µg/mL | |
| Candida albicans | 15.62 µg/mL |
The compound's ability to inhibit bacterial growth is attributed to its interaction with essential enzymes involved in bacterial metabolism.
2. Anticancer Activity
This compound has also shown promising anticancer activity. In vitro studies have reported its cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 1.98 | |
| MCF-7 (breast cancer) | 1.61 | |
| A549 (lung cancer) | 2.50 |
The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression, primarily through the inhibition of key signaling pathways.
Antimicrobial Mechanism
Molecular docking studies suggest that this compound binds effectively to proteins critical for bacterial survival, such as urease and DNA gyrase. This binding inhibits their activity, leading to bacterial death.
Anticancer Mechanism
The anticancer effects are linked to the compound's ability to inhibit cell proliferation by targeting specific proteins involved in cancer cell growth and survival, such as Bcl-2 and other anti-apoptotic factors. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance its efficacy against different cancer types.
Case Studies
Case Study 1: Antimicrobial Efficacy Against Multidrug-resistant Strains
In a study investigating the effectiveness of this compound against multidrug-resistant Staphylococcus aureus strains, the compound demonstrated an MIC significantly lower than that of conventional antibiotics like methicillin, suggesting its potential as an alternative treatment option for resistant infections .
Case Study 2: Cytotoxicity in Cancer Models
A recent study evaluated the cytotoxic effects of the compound on human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Q & A
Q. What are the standard synthetic routes for 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions using precursors like substituted pyridines and benzo[d]thiazole derivatives. For example, analogous syntheses involve reacting thioglycolic acid with aminocarbonitrile intermediates under reflux conditions in solvents like 1,4-dioxane, followed by purification via recrystallization . Characterization includes ¹H/¹³C NMR to confirm aromatic protons and carbonyl groups, IR spectroscopy for functional group analysis (e.g., C=O at ~1700 cm⁻¹), and elemental analysis to validate purity .
Q. How can researchers optimize solubility and stability for in vitro assays?
Solubility is often enhanced using polar aprotic solvents (e.g., DMSO or DMF) or buffered aqueous solutions (e.g., phosphate buffer at pH 7.4). Stability studies recommend storing the compound at –20°C under inert atmospheres to prevent oxidation of the thiazole ring. Analytical methods like HPLC with UV detection (λ = 254–280 nm) are used to monitor degradation under stress conditions (e.g., heat, light) .
Q. What spectroscopic techniques are critical for structural elucidation?
- ¹H NMR : Identifies aromatic protons in the pyridine (δ 8.5–8.7 ppm) and benzo[d]thiazole (δ 7.8–8.2 ppm) moieties.
- ¹³C NMR : Confirms carboxylic acid carbonyls (δ ~170 ppm) and thiazole ring carbons.
- Mass spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., m/z 282.32 for C₁₅H₁₀N₂O₂S) .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of derivatives with substituted pyridyl groups?
Catalyst selection is critical. For example, using piperidine as a base in condensation reactions improves yields by facilitating enolate formation. Solvent optimization (e.g., refluxing in 1,4-dioxane vs. ethanol) and stoichiometric control of reactants (1:1 molar ratio of aldehyde to thiazole precursor) also enhance efficiency. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) ensures minimal side-product formation .
Q. What strategies are used to resolve contradictions in biological activity data across cell lines?
Discrepancies in cytotoxicity (e.g., IC₅₀ variations in gastric vs. liver cancer cells) may arise from differences in cellular uptake or metabolic pathways. Researchers should:
Q. How can computational methods predict binding modes of this compound to biological targets?
Molecular docking studies (e.g., using AutoDock Vina) model interactions between the carboxylic acid group and active-site residues (e.g., hydrogen bonds with kinase catalytic domains). DFT calculations optimize geometries and predict electrostatic potential maps to guide SAR modifications .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Scaling up requires addressing exothermic reactions (risk of byproducts) and optimizing purification. Techniques include:
- Recrystallization in dioxane/water mixtures.
- Column chromatography (silica gel, gradient elution) for derivatives.
- HPLC-MS for batch-to-batch consistency checks .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.6–8.7 (pyridyl H), δ 8.1–8.3 (thiazole H) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) | |
| ESI-MS | m/z 282.32 [M+H]⁺ |
Table 2. Cytotoxicity Screening Protocol (Adapted from )
| Step | Details |
|---|---|
| Cell lines | NUGC (gastric), DLD-1 (colon), HA22T (liver), MCF-7 (breast) |
| Incubation | 48–72 hrs, 37°C, 5% CO₂ |
| Assay | SRB staining for cell viability |
| Data analysis | IC₅₀ calculated via nonlinear regression (GraphPad Prism) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
